Elisabethin D
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Overview
Description
Elisabethin D is a natural product found in Antillogorgia elisabethae with data available.
Scientific Research Applications
Total Synthesis and Chemical Structure
The scientific interest in Elisabethin D primarily revolves around its chemical structure and the synthesis of its complex molecular framework. Research has successfully elucidated the unique structural properties of Elisabethin D, highlighting its novelty among diterpenes. For instance, Elisabethin D and its derivatives, such as Elisabethin D acetate, were isolated from the gorgonian Pseudopterogorgia elisabethae, revealing their unusual carbocyclic skeletons. The structural elucidation involved comprehensive spectral data analysis, chemical reactions, and X-ray diffraction analyses. This discovery shed light on the tetracyclic carbon skeleton of Elisapterosins, marking them as a new class of C(20) rearranged diterpenes, and noted the significant in vitro anti-tuberculosis activity of Elisapterosin B (Rodríguez et al., 2000).
Synthesis Methodologies
The complexity of Elisabethin D's structure has prompted investigations into efficient synthetic methodologies. A notable advancement is the total synthesis of marine diterpenoids like Elisabethin A, which employs an intramolecular Diels-Alder reaction under biomimetic conditions. This synthesis process, involving hydroxy-2-methyl-propionate as the chiral starting material, leads to the formation of the natural product through a sequence of highly controlled chemical reactions. The process is characterized by its high yield and stereoselectivity, making it a significant stride in the synthetic chemistry of Elisabethin derivatives (Heckrodt & Mulzer, 2003).
Biological Activity and Applications
Elisabethin D, along with other diterpenes from Pseudopterogorgia elisabethae, has been recognized for its biological activities. Notably, new diterpenes like Elisabethin E and F were isolated and shown to exhibit selective antibacterial activity against Gram-positive bacteria such as Streptococcus pyogenes, Staphylococcus aureus, and Enterococcus faecalis. This antibacterial property underscores the potential of Elisabethin D and its analogs in the development of new antibacterial agents (Ata et al., 2004).
properties
Product Name |
Elisabethin D |
---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1S,3S,3aR,6S,6aS,10aS)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione |
InChI |
InChI=1S/C20H28O4/c1-10(2)8-14-9-11(3)15-7-6-12(4)20(24)18(23)16(21)13(5)17(22)19(14,15)20/h8,11-12,14-15,21,24H,6-7,9H2,1-5H3/t11-,12-,14+,15+,19-,20+/m0/s1 |
InChI Key |
WERIXDUPZQEXGL-HLGGYWDVSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H](C[C@H]([C@]23[C@@]1(C(=O)C(=C(C3=O)C)O)O)C=C(C)C)C |
SMILES |
CC1CCC2C(CC(C23C1(C(=O)C(=C(C3=O)C)O)O)C=C(C)C)C |
Canonical SMILES |
CC1CCC2C(CC(C23C1(C(=O)C(=C(C3=O)C)O)O)C=C(C)C)C |
synonyms |
elisabethin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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